ZK-994
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Overview
Description
ZK-994 is a complex organic compound with the molecular formula C21H22FNaO7 and a molecular weight of 428.4 g/mol. This compound is characterized by its unique structure, which includes a fluorophenoxy group and multiple hydroxyl groups, making it a subject of interest in various scientific fields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ZK-994 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ZK-994 exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to ZK-994 include other fluorophenoxy-containing molecules and trideca-4,6,10-trien-8-ynoxy derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall biological activity. The uniqueness of this compound lies in its combination of fluorophenoxy and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FO7.Na/c22-16-9-11-18(12-10-16)29-13-17(23)7-5-3-1-2-4-6-8-19(24)20(25)14-28-15-21(26)27;/h2,4-12,17,19-20,23-25H,13-15H2,(H,26,27);/q;+1/p-1/b4-2+,7-5+,8-6+;/t17-,19+,20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLFWXSKCTMPN-ILCIQDJASA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CC#CC=CC=CC(C(COCC(=O)[O-])O)O)O)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](/C=C/C#C/C=C/C=C/[C@H]([C@H](COCC(=O)[O-])O)O)O)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNaO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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